

Unveiling the Intricate Architecture of Cytochalasin J: A Technical Guide

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Compound of Interest

Compound Name: *Cytochalasin J*

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This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Cytochalasin J**, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Cytochalasin J is a polyketide-derived secondary metabolite produced by various fungi, notably species of the genus *Phomopsis*. Like other members of the cytochalasan family, it exhibits a range of biological activities, primarily through its interaction with the cytoskeletal protein actin. Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Chemical Structure and Stereochemistry

Cytochalasin J possesses a complex molecular architecture characterized by a highly substituted perhydroisoindolone core fused to an 11-membered macrocyclic ring. The molecule is rich in stereogenic centers, the precise configuration of which dictates its biological function.

The definitive chemical structure and stereochemistry of **Cytochalasin J** are presented below. The absolute configuration has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with closely

related, structurally confirmed cytochalasans. The IUPAC name for **Cytochalasin J**, which encapsulates its stereochemical details, is (1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.0^{1,15}]octadeca-3,9-dien-18-one.[1]

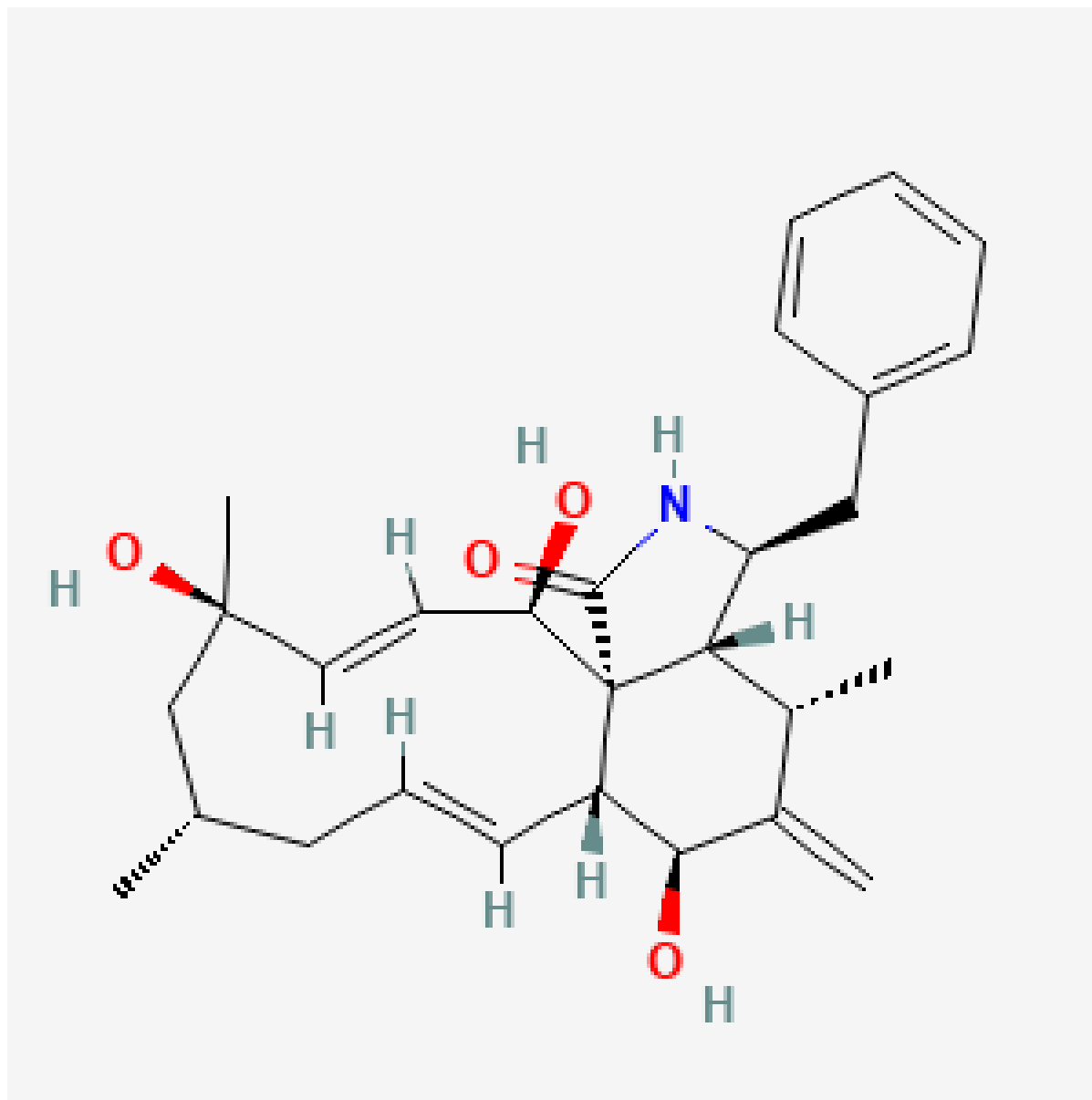


Figure 1. 2D Chemical Structure of **Cytochalasin J**.

Spectroscopic Data

The structural elucidation of **Cytochalasin J** relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. While the original publication detailing the

complete assignment for **Cytochalasin J** is not readily available, data for closely related cytochalasans and derivatives provide a strong basis for its structural confirmation. The following table summarizes key physicochemical and spectroscopic properties of **Cytochalasin J**.

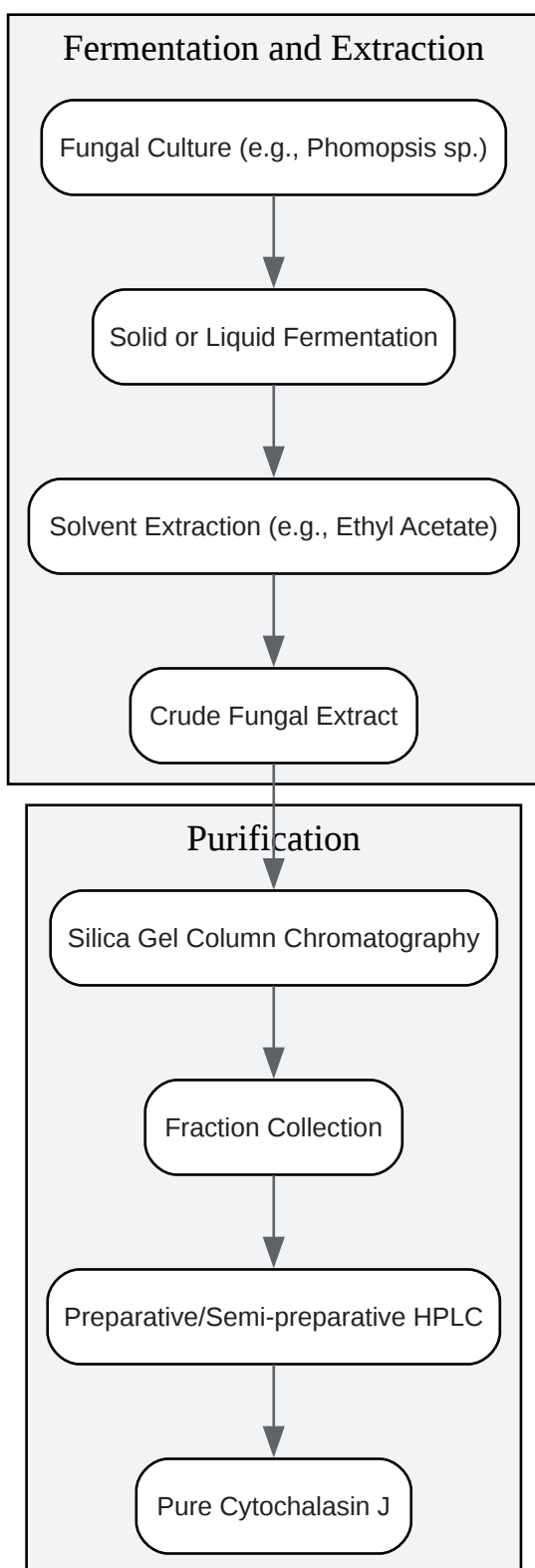
Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₇ NO ₄	[1]
Molecular Weight	451.6 g/mol	[1]
CAS Number	53760-20-6	[1]
Appearance	White solid (typical for cytochalasans)	
Key ¹ H NMR Signals	Characteristic olefinic, aliphatic, and aromatic protons.	
Key ¹³ C NMR Signals	Carbonyl, olefinic, and multiple aliphatic carbon resonances.	
Mass Spectrometry	High-resolution mass spectrometry (HRMS) confirms the elemental composition.	

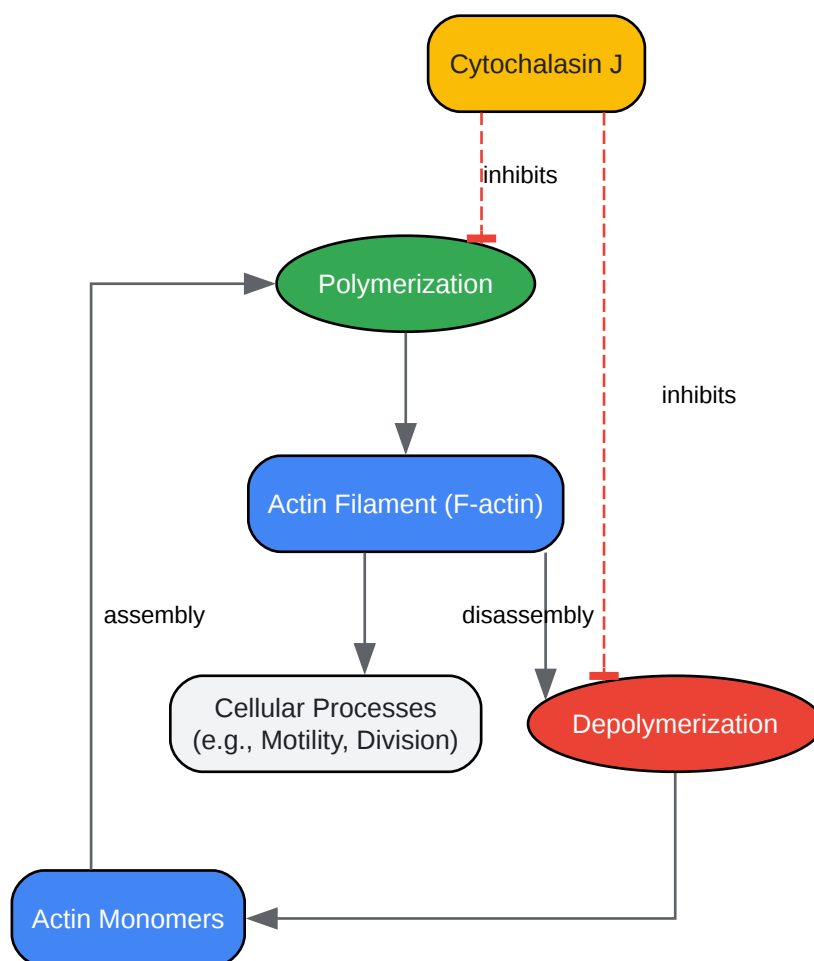
Experimental Protocols

The isolation and structural characterization of cytochalasans like **Cytochalasin J** involve a series of established experimental procedures.

Isolation and Purification

Cytochalasin J is typically isolated from the fermentation broth of a producing fungal strain, such as *Phomopsis* sp. A general workflow for its isolation is as follows:





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References

- 1. Cytochalasin J | C₂₈H₃₇NO₄ | CID 13892278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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